1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid

Description

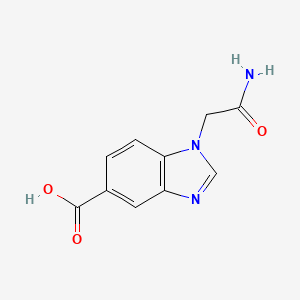

1-(Carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative characterized by a carbamoylmethyl (-CH₂C(O)NH₂) substituent at the 1-position and a carboxylic acid (-COOH) group at the 5-position of the benzimidazole core . The compound’s molecular formula is C₁₀H₈N₃O₃, with a molecular weight of 267.29 g/mol . Benzimidazole derivatives are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids.

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-9(14)4-13-5-12-7-3-6(10(15)16)1-2-8(7)13/h1-3,5H,4H2,(H2,11,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVKXFANMHTPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a derivative of the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- SMILES Notation :

CC(=O)NCC1=NC2=C(NC(=O)C=C2C(=C1)C(=O)O)C=N1

This compound features a benzodiazole ring, which is critical for its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that they could induce apoptosis in cancer cells by affecting cell cycle regulation and downregulating specific proteins involved in cell proliferation. For instance, compounds structurally related to this compound have shown IC values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic cells | 3 | Induces S/G2 phase arrest; apoptosis |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The structural modifications at the benzodiazole core enhance their interaction with microbial enzymes and cellular structures. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains through mechanisms similar to those observed in other benzimidazole derivatives .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Benzimidazole derivative A | E. coli | 12 µg/mL | Disruption of cell wall synthesis |

| Benzimidazole derivative B | S. aureus | 8 µg/mL | Inhibition of protein synthesis |

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzimidazole derivatives:

- Case Study 1 : A study conducted on a series of benzimidazole derivatives showed that modifications at the carboxylic acid position significantly enhanced their cytotoxicity against human cancer cell lines. The study emphasized the importance of substituent effects on biological activity and suggested further exploration into novel derivatives .

- Case Study 2 : In another investigation focusing on antimicrobial properties, researchers synthesized a series of 5-substituted benzimidazoles and evaluated their efficacy against resistant bacterial strains. The results indicated that certain modifications led to improved activity against Pseudomonas aeruginosa, suggesting potential for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally analogous benzimidazole derivatives, focusing on substituents, molecular weight, and estimated logP (lipophilicity):

Key Observations :

- Aromatic substituents (e.g., methoxyphenyl, chlorophenyl) significantly elevate logP, favoring membrane permeability but possibly reducing solubility .

- The cyclopropylmethyl group introduces steric bulk, which may influence binding to sterically sensitive targets .

Target Compound :

- These analogs inhibit tumor cell lines (e.g., NCI-H522) via mechanisms like c-Met kinase inhibition . The carbamoylmethyl group may enhance target engagement through hydrogen bonding .

1-Methyl-1H-benzimidazole-5-carboxylic acid :

- Lacks significant reported activity, likely due to the simplicity of the methyl group, which offers minimal interaction with biological targets .

2-(4-Chlorophenyl)-... carboxylic acid :

- The chlorophenyl group may confer activity against microbial targets, as halogenated benzimidazoles are known for antibacterial and antifungal properties .

Triazole Analogs (Non-Benzimidazole) :

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits antitumor activity (GP = 68.09% against NCI-H522 cells) .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves:

- Functionalization of benzimidazole derivatives at the 5-position with a carboxylic acid group.

- Introduction of the carbamoylmethyl moiety via amide bond formation or carbamate intermediates.

- Use of activating reagents or coupling agents to facilitate amide bond formation.

- Purification by crystallization or chromatography.

Preparation of Benzimidazole Core and Carboxylation

A common starting material is 2-aminobenzimidazole or its carbamate derivatives, which can be synthesized via cyclization of o-phenylenediamine derivatives with formic acid or related reagents. The carboxylation at the 5-position is often introduced through selective substitution or oxidation reactions.

For example, methylbenzimidazol-2-yl carbamate can be synthesized and then reacted with carboxylic acids under reflux conditions to yield acetamidobenzimidazole derivatives, which are structurally related to the target compound.

Activation of the Carboxylic Acid Group for Amide Formation

The carboxylic acid group on the benzimidazole ring is activated to form reactive intermediates such as acid halides, mixed anhydrides, or active esters to facilitate coupling with amines or carbamoyl groups.

Key activation methods include:

| Activation Type | Reagents Used | Conditions | Notes |

|---|---|---|---|

| Mixed Acid Anhydride | Ethyl chloroformate, isobutyl chloroformate | Presence of base, low temperature (-78°C to 150°C) | Common in peptide synthesis |

| Acid Halide | Thionyl chloride, oxalyl chloride | Anhydrous conditions | Highly reactive intermediates |

| Active Ester | p-Nitrophenol, N-hydroxybenzotriazole, N-hydroxysuccinimide with DCC or EDC | Room temperature to mild heating | Allows mild coupling conditions |

| Pentafluorophenyl ester | Pentafluorophenyl trifluoroacetate | Mild conditions | High reactivity, stable intermediates |

These activated intermediates then react with diamine or carbamoyl compounds to form the amide linkage characteristic of the target molecule.

Alternative Synthetic Routes and Optimization

Recent advances show alternative methods for amide bond formation that can be adapted for this compound:

- Direct amidation using boron-based catalysts: Boric acid derivatives and boroxines have been reported to catalyze direct amidation of carboxylic acids with amines under mild conditions, avoiding the need for pre-activation.

- Solvent-free or green chemistry approaches: Some syntheses employ solvent-free conditions or use carboxylic acids as both reagent and solvent, enhancing sustainability and yield, as demonstrated in acetamidobenzimidazole derivatives.

- Use of protecting groups and selective functionalization: Protecting groups such as tert-butyldimethylsilyl (TBDMS) are used to protect reactive sites during multi-step synthesis, allowing selective introduction of functional groups.

Representative Preparation Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of benzimidazole core | Cyclization of o-phenylenediamine derivatives | 2-Aminobenzimidazole or carbamate |

| 2 | Carboxylation | Selective oxidation or substitution | Benzimidazole-5-carboxylic acid |

| 3 | Activation of carboxylic acid | Ethyl chloroformate/isobutyl chloroformate + base | Mixed acid anhydride intermediate |

| 4 | Amidation | Reaction with carbamoyl amine + coupling agent | Formation of carbamoylmethyl amide |

| 5 | Purification | Crystallization or chromatography | Pure this compound |

Research Findings and Yields

- The amidation step using mixed anhydrides or active esters typically yields the target amide in moderate to high yields (60–90%) depending on reaction time, temperature, and reagent purity.

- Using excess carboxylic acid as solvent and reagent can achieve near-quantitative yields in related benzimidazole acetamides (up to 98%).

- Direct amidation catalyzed by boron compounds can yield amides in 40–90% yields, with simplified workup and reduced purification steps.

- The choice of base and solvent critically affects reaction efficiency; organic bases like triethylamine and solvents such as acetonitrile are commonly preferred.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Options | Impact on Synthesis |

|---|---|---|

| Starting Material | 2-Aminobenzimidazole or methylbenzimidazol-2-yl carbamate | Core structure for functionalization |

| Activation Reagents | Ethyl chloroformate, DCC, EDC, thionyl chloride | Enables amide bond formation |

| Coupling Conditions | -78°C to 150°C, inert solvents (DCM, MeCN) | Controls reaction rate and selectivity |

| Bases Used | Triethylamine, pyridine, potassium carbonate | Neutralizes acids, promotes coupling |

| Reaction Time | 5–24 hours | Influences yield and purity |

| Purification Methods | Crystallization, column chromatography | Ensures product isolation |

| Yields Achieved | 60–98% | Dependent on method and scale |

Q & A

Q. What are the key structural features of 1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid, and how do they influence its reactivity?

The compound consists of a benzodiazole core substituted with a carboxylic acid group at position 5 and a carbamoylmethyl group at position 1. The carbamoylmethyl group (-NH-C(O)-CH) introduces hydrogen-bonding potential, while the carboxylic acid enhances solubility and metal-binding capacity. These groups influence reactivity in nucleophilic substitution or coordination chemistry. Structural analogs, such as 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid, demonstrate that electron-withdrawing substituents (e.g., Cl) reduce ring electron density, affecting electrophilic aromatic substitution pathways .

Q. What synthetic routes are reported for benzodiazole-carboxylic acid derivatives, and how can they be optimized?

Common methods include:

- Cyclocondensation : Reacting o-phenylenediamine derivatives with carbonyl sources (e.g., carboxylic acids) under acidic conditions.

- Post-functionalization : Introducing substituents like carbamoylmethyl groups via alkylation or amidation. For example, 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is synthesized via nitration followed by reduction . Optimization involves adjusting reaction time, temperature, and catalysts (e.g., Pd for cross-coupling). Purity is verified via HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions and proton environments.

- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.005 Å in related triazole derivatives) .

- Mass spectrometry : ESI-MS (electrospray ionization) identifies molecular ions and fragmentation patterns .

Advanced Research Questions

Q. How does the carbamoylmethyl group impact biological activity or coordination chemistry?

The carbamoylmethyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) or metal ions. In xanthine oxidase inhibitors, similar groups improve binding affinity by interacting with polar residues in the enzyme’s active site . For coordination studies, the carboxylic acid and carbamoyl groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) or Fe(III) .

Q. What strategies are used to study structure-activity relationships (SAR) in benzodiazole derivatives?

- Substituent variation : Compare analogs with different electron-donating/withdrawing groups (e.g., -OCH, -Cl, -CF) to assess effects on bioactivity.

- Computational modeling : DFT (density functional theory) calculates electron density maps and predicts binding modes. For example, PubChem’s computed properties (e.g., LogP, polar surface area) guide solubility and permeability predictions .

- Biological assays : Measure IC values in enzyme inhibition (e.g., xanthine oxidase) or cytotoxicity screens .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

- Reproducibility checks : Validate protocols using identical reagents and conditions.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., oxidation byproducts from methoxybenzyl groups) .

- Scale-up adjustments : Pilot studies show that micellar catalysis or flow chemistry improves yield in large-scale syntheses .

Q. What are the stability considerations for this compound under experimental conditions?

- pH sensitivity : The carboxylic acid group may protonate/deprotonate in acidic/basic conditions, altering solubility.

- Thermal stability : TGA (thermogravimetric analysis) reveals decomposition temperatures (>200°C for similar compounds) .

- Light sensitivity : Store in amber vials if conjugated aromatic systems are prone to photodegradation .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases, GPCRs).

- MD simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over nanoseconds .

- ADMET prediction : SwissADME estimates absorption, distribution, and toxicity profiles .

Methodological Notes

- Safety protocols : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (e.g., skin/eye exposure risks) .

- Data validation : Cross-reference experimental results with crystallographic (CCDC) or spectral databases (NIST Chemistry WebBook) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.